



Application Notes: Utilizing PRIMA-1 in Combination with Chemotherapy Agents

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Compound of Interest		
Compound Name:	PRIMA-1	
Cat. No.:	B1678101	Get Quote

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Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its gene, TP53, is the most frequently mutated gene in human cancers.[1] These mutations often lead to the loss of tumor suppressor function and, in some cases, the gain of oncogenic functions, contributing to tumor progression and resistance to conventional therapies.[2][3] **PRIMA-1** (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent methylated analog, APR-246 (also known as PRIMA-1Met or eprenetapopt), are small molecules designed to restore the wild-type function of mutant p53, representing a promising strategy in cancer therapy.[1][4]

PRIMA-1 itself is a pro-drug that converts to the active compound methylene guinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to thiol groups in the core domain of mutant p53, refolding the protein to its wild-type conformation.[5][6][7] This reactivation of p53 restores its ability to induce apoptosis and cell cycle arrest, primarily in cancer cells harboring p53 mutations.[2][8]

Combining PRIMA-1/APR-246 with conventional chemotherapy agents has shown significant synergistic effects.[9][10] Many chemotherapeutic drugs induce DNA damage, which can increase the levels of mutant p53, thereby providing a larger target for **PRIMA-1**/APR-246 and enhancing its efficacy.[9][11] This combination approach offers a potential strategy to overcome



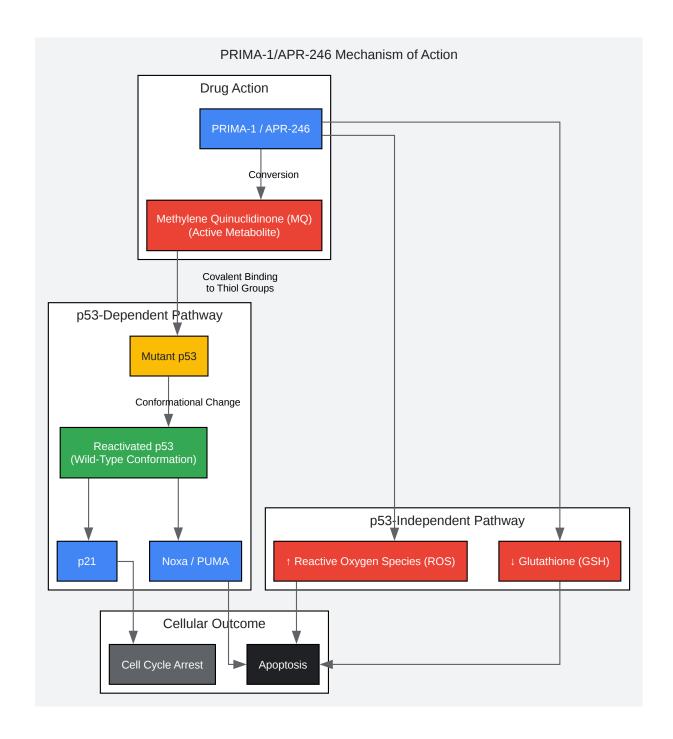
chemoresistance and improve therapeutic outcomes in patients with mutant p53-carrying tumors.[1][8]

Mechanism of Action & Signaling Pathways

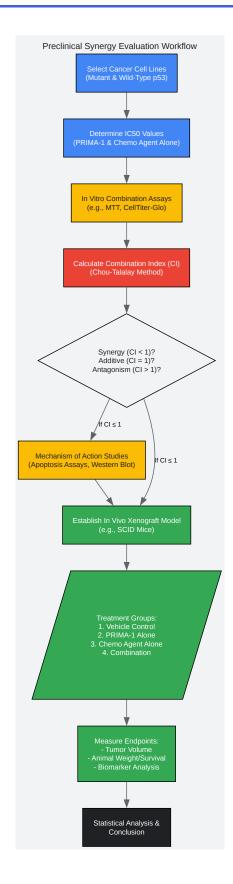
PRIMA-1's primary mechanism involves the reactivation of mutant p53. Upon conversion to its active form, MQ, it refolds mutant p53, restoring its sequence-specific DNA binding capabilities. This leads to the transcriptional activation of canonical p53 target genes, such as CDKN1A (p21), PUMA, and NOXA, which in turn mediate cell cycle arrest and apoptosis.[10][12][13] The apoptotic cascade is often mediated through the mitochondrial pathway, involving caspase activation and PARP cleavage.[1][14]

Beyond p53 reactivation, **PRIMA-1**/APR-246 can also induce cell death through p53-independent mechanisms. A significant effect is the induction of reactive oxygen species (ROS) and depletion of cellular glutathione, leading to oxidative stress and triggering apoptosis.[1]









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